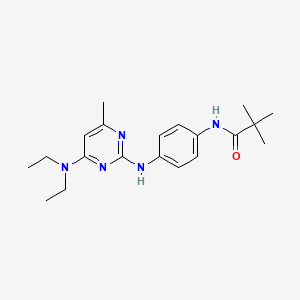

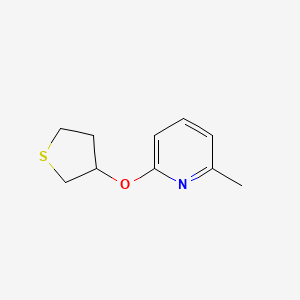

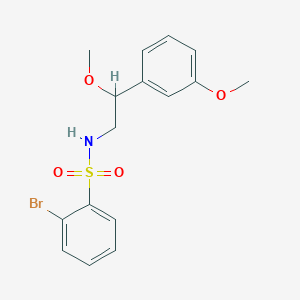

![molecular formula C22H21N3O2S2 B2516247 2,4,5-三甲基-N-(2-甲基-5-(噻唑并[5,4-b]吡啶-2-基)苯基)苯磺酰胺 CAS No. 896679-54-2](/img/structure/B2516247.png)

2,4,5-三甲基-N-(2-甲基-5-(噻唑并[5,4-b]吡啶-2-基)苯基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2,4,5-trimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and aromatic systems. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and biological activities of related benzenesulfonamide derivatives, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves multi-step organic reactions, starting from substituted benzaldehydes or benzoic acids, followed by various functional group transformations such as esterification, hydrazinolysis, and condensation reactions . For example, celecoxib, a known anti-inflammatory drug, was used as a starting material to synthesize a series of novel benzenesulfonamides with anti-inflammatory properties . Similarly, substituted pyrazoles were used as starting materials for the synthesis of antimicrobial pyrazolo[3,4-b]pyridines bearing a benzenesulfonamide moiety . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized by X-ray crystallography, revealing details such as interplanar angles, intramolecular hydrogen bonding, and the overall three-dimensional arrangement of the molecule . For instance, the crystal structure of a related compound showed π-π interactions and hydrogen bonding, forming a three-dimensional network . These structural features are crucial for understanding the molecular interactions and stability of the compound.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions due to their functional groups. The presence of the sulfonamide group can lead to interactions with biological targets, such as enzymes or receptors . For example, some benzenesulfonamides were found to be high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway . The reactivity of the compound could similarly be influenced by its sulfonamide group and other substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of multiple substituents, such as trifluoromethyl groups or aromatic rings, can affect these properties . For instance, the introduction of electron-withdrawing or electron-donating groups can alter the compound's acidity or basicity, impacting its solubility and reactivity. The compound "2,4,5-trimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide" would likely exhibit unique properties based on its specific substituents and functional groups.

科学研究应用

化学合成和结构分析

2,4,5-三甲基-N-(2-甲基-5-(噻唑并[5,4-b]吡啶-2-基)苯基)苯磺酰胺代表了一种复杂的分子结构,可能在科学研究中服务于各种目的,特别是在有机化学和药物开发领域。虽然在现有文献中并未直接鉴定出所讨论的特定化合物,但对密切相关的化学结构及其应用的研究提供了对这类化合物潜在用途的见解。

化学抑制剂和激酶活性:具有类似结构特征的化合物,特别是那些涉及取代咪唑骨架的化合物,被称为特定激酶的选择性抑制剂,负责促炎细胞因子释放。这些化合物通过取代激酶口袋中的三磷酸腺苷 (ATP) 而表现出高选择性和效力,表明在炎症和神经变性研究中具有潜在应用 (Scior 等人,2011)。

杂环化学:杂环化合物(如喹唑啉和嘧啶)的合成和应用已得到广泛研究,用于光电材料,包括有机发光二极管 (OLED) 和太阳能电池。这表明类似 2,4,5-三甲基-N-(2-甲基-5-(噻唑并[5,4-b]吡啶-2-基)苯基)苯磺酰胺的化合物可能对开发具有特定光学或电子特性的新材料感兴趣 (Lipunova 等人,2018)。

生物活性和药物设计

- 药物开发和分子相互作用:新型 CNS(中枢神经系统)作用药物的设计和合成通常涉及在杂环(如噻唑并[5,4-b]吡啶)中发现的功能性化学基团。这些基团对于开发具有潜在 CNS 活性的化合物至关重要,范围从抗抑郁到抗惊厥作用。2,4,5-三甲基-N-(2-甲基-5-(噻唑并[5,4-b]吡啶-2-基)苯基)苯磺酰胺中存在此类功能性基团表明其在 CNS 药物开发中的潜在用途 (Saganuwan,2017)。

作用机制

Target of Action

The primary target of 2,4,5-trimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

2,4,5-trimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide interacts with its target, PI3K, by inhibiting its activity . The compound exhibits extremely strong PI3Kα inhibitory activity with an IC50 of 3.6 nM . The sulfonamide functionality of the compound is important for PI3Kα inhibitory activity .

Biochemical Pathways

The inhibition of PI3K by 2,4,5-trimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell cycle progression, growth, and survival . By inhibiting PI3K, the compound can disrupt this pathway, potentially leading to the inhibition of cancer cell growth and proliferation .

Result of Action

The result of the action of 2,4,5-trimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is the inhibition of PI3K, leading to disruption of the PI3K/AKT/mTOR pathway . This disruption can potentially lead to the inhibition of cancer cell growth and proliferation .

Action Environment

The action environment of 2,4,5-trimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is within the cellular environment, specifically interacting with the PI3K enzyme

属性

IUPAC Name |

2,4,5-trimethyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2S2/c1-13-7-8-17(21-24-18-6-5-9-23-22(18)28-21)12-19(13)25-29(26,27)20-11-15(3)14(2)10-16(20)4/h5-12,25H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABLAIACLWNWCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

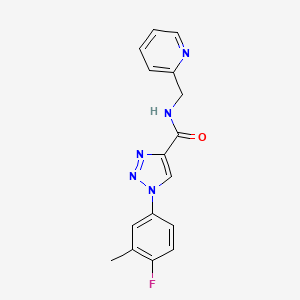

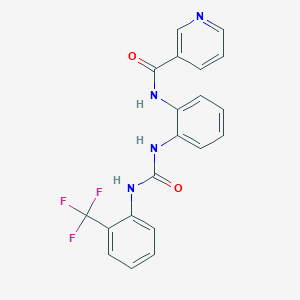

![N-(3-Methoxyphenyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2516166.png)

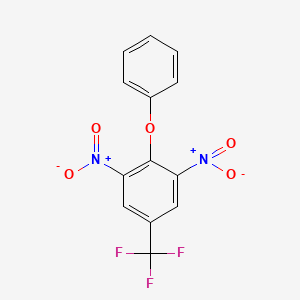

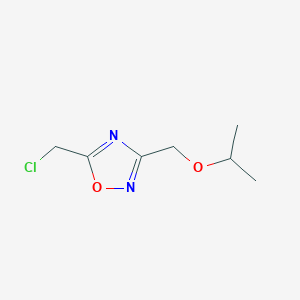

![N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2516169.png)

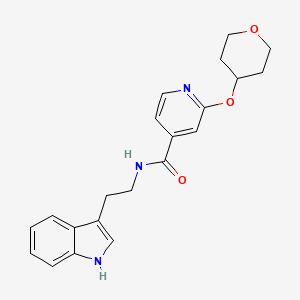

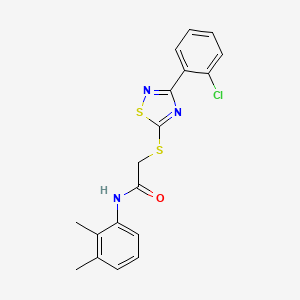

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide hydrochloride](/img/structure/B2516181.png)

![2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2516185.png)

![O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate](/img/structure/B2516187.png)